
Trimethyl-d9-arsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-d9-arsine is a deuterated analogue of trimethylarsine, a compound with the molecular formula C3D9As. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Trimethyl-d9-arsine can be synthesized through several methods. One common synthetic route involves the reaction of arsenic oxide with trimethylaluminium. The reaction proceeds as follows:
As2O3+1.5[AlMe3]2→2AsMe3+3/n(MeAl−O)n
In this reaction, arsenic oxide reacts with trimethylaluminium to produce trimethylarsine and a byproduct. For the deuterated version, deuterated reagents are used to ensure the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Trimethyl-d9-arsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylarsine oxide (TMAO). The reaction is highly exothermic and can be initiated by exposure to oxygen.
AsMe3+1/2O2→OAsMe3
Substitution: this compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl-d9-arsine is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: this compound is used to trace metabolic pathways in biological systems, providing insights into the biotransformation of arsenic compounds.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of arsenic-related diseases.
Industry: this compound is used in the microelectronics industry as a source of arsenic for doping semiconductors.
Wirkmechanismus
The mechanism of action of trimethyl-d9-arsine involves its interaction with various molecular targets and pathways. In biological systems, it can undergo methylation and demethylation processes, leading to the formation of different arsenic species. These species can interact with cellular components, affecting cellular functions and metabolic pathways. The compound’s isotopic labeling allows researchers to track these interactions and understand the underlying mechanisms.
Vergleich Mit ähnlichen Verbindungen
Trimethyl-d9-arsine is similar to other organoarsenic compounds, such as:
Trimethylarsine: The non-deuterated version of this compound, used in similar applications but without the isotopic labeling.
Triphenylarsine: Another organoarsenic compound with different chemical properties and applications.
Cacodylic acid: An organoarsenic compound used as a herbicide and in various industrial applications.
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
Eigenschaften
CAS-Nummer |
63296-73-1 |
---|---|
Molekularformel |
C3H9As |
Molekulargewicht |
129.082 |
IUPAC-Name |
tris(trideuteriomethyl)arsane |
InChI |
InChI=1S/C3H9As/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
HTDIUWINAKAPER-GQALSZNTSA-N |
SMILES |
C[As](C)C |
Synonyme |
Trimethyl-d9-arsenic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.